Ugt1A1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

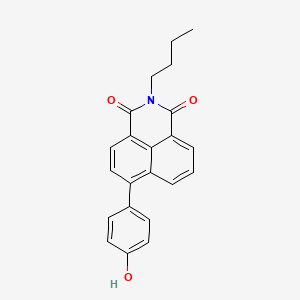

C22H19NO3 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-butyl-6-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C22H19NO3/c1-2-3-13-23-21(25)18-6-4-5-17-16(14-7-9-15(24)10-8-14)11-12-19(20(17)18)22(23)26/h4-12,24H,2-3,13H2,1H3 |

InChI Key |

JRXIYIQGSHSLMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)C4=CC=C(C=C4)O)C=CC=C3C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of UGT1A1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Ugt1A1-IN-1" is not publicly available. This guide provides a comprehensive overview of the mechanism of action of UGT1A1 inhibition, using a hypothetical inhibitor, "HUI1" (Hypothetical UGT1A1 Inhibitor 1), to illustrate the data, protocols, and pathways involved in the characterization of such a compound.

Introduction to UGT1A1

Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human metabolism, primarily expressed in the liver. It is a member of the UGT superfamily of enzymes that catalyze the glucuronidation of various endogenous and exogenous compounds. This process involves the conjugation of a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion from the body.

Key substrates for UGT1A1 include:

-

Bilirubin: The breakdown product of heme, which is detoxified by UGT1A1-mediated glucuronidation before being excreted in bile. Genetic variations in the UGT1A1 gene that reduce enzyme activity can lead to inherited hyperbilirubinemia syndromes such as Gilbert's syndrome and the more severe Crigler-Najjar syndrome.[1][2]

-

Xenobiotics: A wide range of drugs and other foreign compounds are metabolized by UGT1A1. A notable example is SN-38, the active metabolite of the chemotherapeutic agent irinotecan.[3][4]

Inhibition of UGT1A1 can have significant physiological and clinical consequences, including drug-induced hyperbilirubinemia and increased toxicity of co-administered drugs that are UGT1A1 substrates. Therefore, the characterization of the inhibitory potential of new chemical entities against UGT1A1 is a crucial aspect of drug development.

Core Mechanism of Action of UGT1A1 Inhibition

UGT1A1 inhibitors are molecules that bind to the enzyme and interfere with its catalytic activity. This can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition, by binding to the active site or an allosteric site on the enzyme. The primary consequence of UGT1A1 inhibition is a decrease in the rate of glucuronidation of its substrates.

This guide will focus on the characterization of a hypothetical non-competitive inhibitor, HUI1.

Quantitative Data for HUI1

The following tables summarize the key quantitative data for HUI1, a hypothetical UGT1A1 inhibitor.

Table 1: In Vitro Enzyme Kinetics of HUI1

| Parameter | Value | Description |

| IC50 | 75 nM | The concentration of HUI1 required to inhibit 50% of UGT1A1 activity in a recombinant human UGT1A1 enzyme assay. |

| Ki | 35 nM | The inhibition constant, representing the binding affinity of HUI1 to the UGT1A1 enzyme. |

| Mechanism | Non-competitive | The inhibitor binds to a site other than the active site, affecting the Vmax but not the Km of the enzyme for its substrate. |

Table 2: Cellular Activity of HUI1 in Human Hepatocytes

| Assay | Endpoint | Result |

| Bilirubin Accumulation | Increase in unconjugated bilirubin | 2.5-fold increase at 1 µM HUI1 |

| SN-38 Glucuronidation | Inhibition of SN-38G formation | 85% inhibition at 1 µM HUI1 |

| Hepatotoxicity | LD50 | > 50 µM |

Table 3: In Vivo Pharmacokinetic Parameters of HUI1 in a Murine Model

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| t1/2 (Plasma) | 6.2 hours |

| Cmax (10 mg/kg, oral) | 2.1 µM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize HUI1 are provided below.

Recombinant Human UGT1A1 Inhibition Assay

Objective: To determine the in vitro potency (IC50) and mechanism of inhibition of HUI1 against UGT1A1.

Materials:

-

Recombinant human UGT1A1 enzyme (e.g., from insect cells or E. coli)

-

UGT1A1 substrate (e.g., bilirubin or a fluorescent probe)

-

Cofactor: Uridine diphosphate glucuronic acid (UDPGA)

-

HUI1 (test compound)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with 5 mM MgCl2)

-

96-well microplate

-

Microplate reader (for fluorescence or absorbance)

Procedure:

-

Prepare a stock solution of HUI1 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of HUI1 in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the recombinant UGT1A1 enzyme, the substrate, and the various concentrations of HUI1.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Measure the formation of the glucuronidated product using a microplate reader.

-

Plot the percentage of inhibition against the logarithm of the HUI1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate and HUI1, and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Cellular Bilirubin Glucuronidation Assay

Objective: To assess the effect of HUI1 on the glucuronidation of endogenous bilirubin in a cellular context.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

HUI1

-

Bilirubin

-

LC-MS/MS system

Procedure:

-

Thaw and plate cryopreserved human hepatocytes in collagen-coated plates.

-

Allow the cells to recover and form a monolayer (typically 24-48 hours).

-

Treat the hepatocytes with various concentrations of HUI1 for a specified pre-incubation period (e.g., 1 hour).

-

Add bilirubin to the culture medium and incubate for a further period (e.g., 4 hours).

-

Collect the cell culture supernatant.

-

Analyze the concentrations of unconjugated bilirubin and its glucuronidated forms (bilirubin monoglucuronide and diglucuronide) in the supernatant using a validated LC-MS/MS method.

-

Calculate the extent of inhibition of bilirubin glucuronidation by HUI1.

SN-38 Cytotoxicity Assay

Objective: To determine if HUI1 potentiates the cytotoxic effects of SN-38, the active metabolite of irinotecan.

Materials:

-

A cancer cell line known to be sensitive to SN-38 (e.g., HT-29 colon cancer cells)

-

Cell culture medium and supplements

-

SN-38

-

HUI1

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a matrix of concentrations of SN-38 and HUI1, alone and in combination.

-

Incubate the cells for 72 hours.

-

Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the IC50 of SN-38 in the presence and absence of HUI1 to determine the degree of potentiation.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: UGT1A1-Mediated Glucuronidation Pathway and Point of Inhibition

Caption: UGT1A1 pathway showing substrate binding and inhibition by HUI1.

Diagram 2: Experimental Workflow for UGT1A1 Inhibitor Characterization

Caption: Workflow for characterizing a novel UGT1A1 inhibitor.

Diagram 3: Clinical Implications of UGT1A1 Inhibition with Irinotecan

Caption: Irinotecan metabolism and the impact of UGT1A1 inhibition.

Conclusion

The comprehensive characterization of UGT1A1 inhibitors is paramount for understanding their potential for drug-drug interactions and for exploring their therapeutic applications. The methodologies and data presented in this guide for the hypothetical inhibitor HUI1 provide a framework for the rigorous evaluation of any new chemical entity targeting UGT1A1. Such studies are essential for ensuring the safety and efficacy of novel therapeutics in development.

References

An In-depth Technical Guide to the Discovery and Synthesis of a UGT1A1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the discovery and a representative synthesis process for a selective inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), herein referred to as UGT1A1-IN-1. UGT1A1 is a critical enzyme in human drug metabolism, primarily responsible for the glucuronidation of bilirubin and a variety of xenobiotics, including many therapeutic drugs. Inhibition of UGT1A1 can lead to drug-drug interactions and altered pharmacokinetics, making the identification and characterization of inhibitors a key aspect of drug safety assessment. Conversely, targeted inhibition of UGT1A1 is a potential therapeutic strategy in certain contexts, such as mitigating the toxicity of drugs activated by glucuronidation.

Discovery of this compound

The discovery of a novel UGT1A1 inhibitor like this compound typically follows a structured drug discovery workflow. This process begins with target identification and validation, followed by high-throughput screening to identify initial hits, and culminates in lead optimization to produce a candidate compound with desirable potency, selectivity, and pharmacokinetic properties.

A general workflow for the discovery of an enzyme inhibitor is outlined below:

The initial identification of UGT1A1 inhibitors often involves screening a large library of small molecules against the UGT1A1 enzyme. A common method is a fluorescence-based assay or a luminescence-based assay, such as the UGT-Glo™ Assay. These assays measure the activity of UGT1A1 in the presence of a test compound. Compounds that reduce the enzyme's activity are identified as "hits."

Initial hits from HTS are often further characterized to confirm their activity and determine their mode of inhibition. Promising and validated hits then undergo a process of medicinal chemistry optimization. This involves synthesizing analogs of the hit compound to improve its potency (as measured by IC50 and Ki values), selectivity against other UGT isoforms, and drug-like properties (e.g., solubility, metabolic stability).

For this compound, this process led to the identification of a non-competitive inhibitor.[1]

Characterization of this compound

The potency of this compound was determined using in vitro enzymatic assays. The key parameters measured are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Parameter | Value | Description |

| IC50 | 1.33 µM | The concentration of inhibitor required to reduce UGT1A1 activity by 50%. |

| Ki | 5.02 µM | The inhibition constant, indicating the binding affinity to the enzyme. |

| Mode | Non-competitive | The inhibitor binds to a site other than the active site of the enzyme. |

| Data for this compound (Compound 2) as reported by MedchemExpress.[1] |

To ensure the inhibitor is specific for UGT1A1, it would be tested against a panel of other UGT isoforms (e.g., UGT1A3, UGT1A4, UGT1A9, UGT2B7). High selectivity is crucial to minimize off-target effects.

UGT1A1 is a key enzyme in the glucuronidation pathway, a major Phase II metabolic process. This pathway conjugates lipophilic compounds with glucuronic acid, making them more water-soluble and easier to excrete from the body. The substrate for this reaction is UDP-glucuronic acid (UDPGA).

Synthesis of this compound

While the exact synthetic route for this compound is not publicly available, a representative synthesis for a novel small molecule inhibitor would likely involve a multi-step process. This often includes the construction of a core scaffold followed by the introduction of various functional groups to optimize biological activity and physicochemical properties. Below is a generalized, hypothetical synthesis workflow.

This process would involve standard organic chemistry techniques, with purification and characterization at each step to ensure the desired product is obtained with high purity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the discovery and characterization of enzyme inhibitors.

This protocol is adapted from standard luminescence-based UGT inhibition assays.

Materials:

-

Recombinant human UGT1A1 enzyme (e.g., Supersomes™)

-

UGT-Glo™ Assay Kit (Promega) or similar, containing UDPGA, luciferin detection reagent, and a proluciferin substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Alamethicin

-

96-well plates (white, opaque for luminescence)

-

Luminometer plate reader

Procedure:

-

Enzyme Preparation: On ice, pre-incubate recombinant UGT1A1 with alamethicin (a pore-forming agent to disrupt microsomal vesicles) in Tris-HCl buffer for 20 minutes.

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and add to the wells of the 96-well plate. Include a DMSO-only control (0% inhibition) and a potent known inhibitor as a positive control (100% inhibition).

-

Reaction Initiation: To each well, add the UGT1A1 enzyme preparation, the proluciferin substrate, and MgCl2. Pre-incubate the plate at 37°C for 5 minutes.

-

Start the Reaction: Initiate the glucuronidation reaction by adding UDPGA to all wells.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Detection: Add the luciferin detection reagent to each well. This reagent contains luciferase, which converts the remaining un-metabolized proluciferin substrate into a luminescent signal.

-

Signal Measurement: Incubate at room temperature for 20 minutes to stabilize the signal, then read the luminescence on a plate reader.

-

Data Analysis: The decrease in luminescence in the presence of the inhibitor is proportional to the inhibition of UGT1A1. Calculate the percent inhibition for each concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

To determine the Ki and the mode of inhibition, the UGT1A1 inhibition assay is performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

-

Follow the general protocol for the UGT1A1 inhibition assay.

-

Set up a matrix of reactions with several fixed concentrations of this compound and a range of substrate concentrations at each inhibitor concentration.

-

Measure the reaction velocity (rate of product formation) for each condition.

-

Analyze the data using kinetic models, such as Lineweaver-Burk or Dixon plots, to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Ki value. For non-competitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km remains unchanged.

Conclusion

The discovery and synthesis of a specific UGT1A1 inhibitor like this compound is a rigorous, multi-disciplinary process. It requires a combination of high-throughput screening, medicinal chemistry, and detailed biochemical and pharmacological characterization. The development of potent and selective inhibitors is crucial for both understanding the role of UGT1A1 in drug metabolism and for the potential development of new therapeutic agents. The data and protocols presented in this guide provide a framework for the investigation of novel UGT1A1 inhibitors.

References

Technical Guide to Ugt1A1 Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of fluorescent probes designed for the detection and characterization of Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1), a critical enzyme in human drug metabolism. UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin and plays a vital role in the detoxification and elimination of numerous drugs and xenobiotics.[1][2][3] Fluorescent probes offer a sensitive and high-throughput method for assessing UGT1A1 activity, which is crucial for understanding drug interactions, pharmacogenetics, and disease states like Crigler-Najjar syndrome and Gilbert syndrome.[4][5]

Core Principles of UGT1A1 Fluorescent Probes

UGT1A1 fluorescent probes are typically small molecules that are substrates for the enzyme. Upon enzymatic modification by UGT1A1—specifically, the covalent attachment of a glucuronic acid moiety—the probe's fluorescent properties are altered. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the fluorescence emission spectrum (ratiometric). The rate of this change is proportional to the UGT1A1 activity in the sample.

Several fluorescent probes have been developed for UGT1A1, often designed based on the enzyme's preference for bulky polycyclic phenolic compounds. While a specific probe named "Ugt1A1-IN-1" is not prominently documented in the scientific literature, this guide will discuss the properties and applications of well-characterized UGT1A1 fluorescent probes.

Quantitative Properties of Representative UGT1A1 Probes

The selection of a fluorescent probe is dictated by its photophysical and enzymatic properties. The following table summarizes key quantitative data for representative UGT1A1 probes described in the literature.

| Property | NCHN (N-3-carboxy propyl-4-hydroxy-1,8-naphthalimide) | NHPN (N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide) |

| Mechanism | Ratiometric | High-affinity substrate |

| Quantum Yield (Φ) of Product | 0.688 | Not explicitly stated in the provided results. |

| S50 (in HLM) | 365 µM | 0.41 µM |

| S50 (recombinant UGT1A1) | Not explicitly stated in the provided results. | 0.27 µM |

| Emission Wavelength of Product | Not explicitly stated in the provided results. | <520 nm |

HLM: Human Liver Microsomes S50: Substrate concentration at half-maximal velocity

Note: The data presented are derived from different studies and experimental conditions. Direct comparison should be made with caution. NCHN is noted for its significant ratiometric fluorescence response and high quantum yield upon glucuronidation. NHPN is highlighted as a very high-affinity substrate for UGT1A1.

Signaling Pathway and Mechanism of Action

UGT1A1 is a key enzyme in the Phase II drug metabolism pathway. Its primary function is to increase the water solubility of various endogenous and xenobiotic compounds, facilitating their excretion. The general mechanism of action for a UGT1A1 fluorescent probe is depicted below.

Caption: UGT1A1 catalyzes the conjugation of glucuronic acid to lipophilic substrates.

Experimental Protocols

The following provides a generalized methodology for utilizing a UGT1A1 fluorescent probe in an in vitro enzyme activity assay. Specific parameters should be optimized for the particular probe and experimental system.

1. Preparation of Reagents:

-

Buffer: Prepare a suitable buffer, such as 100 mM potassium phosphate buffer (pH 7.4).

-

UGT1A1 Source: This can be recombinant human UGT1A1, human liver microsomes (HLMs), or cell lysates.

-

Fluorescent Probe: Dissolve the probe in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Cofactor: Prepare a stock solution of the cofactor, UDP-glucuronic acid (UDPGA).

-

Stop Solution: An acidic or organic solution to quench the reaction (e.g., 0.1% formic acid in acetonitrile).

2. Enzyme Activity Assay Protocol:

A typical experimental workflow for measuring UGT1A1 activity is outlined below.

Caption: A generalized workflow for an in vitro UGT1A1 enzyme activity assay.

3. Data Analysis:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe and its glucuronidated product.

-

For ratiometric probes, calculate the ratio of the emission intensities at two different wavelengths.

-

Generate a standard curve using a known concentration of the glucuronidated metabolite, if available.

-

Determine the enzyme kinetics (e.g., Vmax and Km or S50) by measuring the reaction rate at various substrate concentrations.

Applications in Research and Drug Development

UGT1A1 fluorescent probes are valuable tools for:

-

High-Throughput Screening (HTS): Rapidly screening large compound libraries for potential inhibitors or inducers of UGT1A1.

-

Drug-Drug Interaction Studies: Evaluating the potential for a new drug candidate to inhibit or induce UGT1A1, which could affect the metabolism of co-administered drugs.

-

Pharmacogenetic Studies: Characterizing the functional consequences of UGT1A1 genetic variants on enzyme activity.

-

Live-Cell Imaging: Visualizing UGT1A1 activity in living cells to understand its regulation and localization.

-

Disease Research: Investigating the role of UGT1A1 in hyperbilirubinemia syndromes and other diseases.

Logical Relationship of UGT1A1 Genotype to Phenotype

Genetic variations in the UGT1A1 gene can significantly impact enzyme function, leading to a spectrum of clinical phenotypes. The relationship between genotype and phenotype is a key consideration in personalized medicine, particularly for drugs metabolized by UGT1A1, such as irinotecan.

Caption: Correlation of UGT1A1 genetic variants with enzyme activity and clinical outcomes.

References

- 1. UDP glucuronosyltransferase 1 family, polypeptide A1 - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: very important pharmacogene information for UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. UGT1A1 Gene Analysis | Test Fact Sheet [arupconsult.com]

- 5. UGT1A1 gene: MedlinePlus Genetics [medlineplus.gov]

Ugt1A1-IN-1: A Technical Guide to its Function as a Selective Fluorescent Probe and Non-Competitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ugt1A1-IN-1, a potent and selective non-competitive inhibitor of the human UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. This document details its mechanism of action, provides quantitative data on its inhibitory activity, and outlines experimental protocols for its use as a fluorescent probe in UGT1A1 research.

Introduction to UGT1A1 and the Role of Inhibitors

Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human phase II drug metabolism.[1] Located primarily in the liver, its primary function is to catalyze the conjugation of a glucuronic acid moiety to a wide range of lipophilic compounds. This process, known as glucuronidation, increases the water solubility of substrates, facilitating their excretion from the body.[1] Key endogenous substrates for UGT1A1 include bilirubin, the breakdown product of heme. UGT1A1 is the sole enzyme responsible for bilirubin glucuronidation, and genetic variations in the UGT1A1 gene can lead to conditions such as Gilbert's syndrome and the more severe Crigler-Najjar syndrome, both characterized by hyperbilirubinemia.[2]

In the realm of pharmacology, UGT1A1 plays a crucial role in the metabolism of numerous drugs. A notable example is SN-38, the active metabolite of the chemotherapy drug irinotecan.[2] Reduced UGT1A1 activity can lead to decreased clearance of SN-38, resulting in severe toxicity. Consequently, the study of UGT1A1 inhibitors is of significant interest in drug development to understand and predict potential drug-drug interactions and to develop strategies for personalized medicine.

This compound: A Selective Non-Competitive Inhibitor

This compound (also known as Compound 2) is a selective, non-competitive inhibitor of the UGT1A1 enzyme. Its chemical name is N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide (NHPN). It functions as a valuable research tool for investigating UGT1A1 activity and its interactions with various compounds.

Mechanism of Action

This compound exhibits non-competitive inhibition of UGT1A1. This means that it does not compete with the substrate for binding to the active site of the enzyme. Instead, it is understood to bind to an allosteric site, the same ligand-binding site as bilirubin. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding.

Quantitative Inhibitory Data

The following table summarizes the key quantitative parameters that define the inhibitory potency of this compound against the UGT1A1 enzyme.

| Parameter | Value | Description |

| IC50 | 1.33 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of UGT1A1 activity. |

| Ki | 5.02 µM | The inhibition constant, indicating the binding affinity of this compound to the UGT1A1 enzyme. |

This compound as a Fluorescent Probe

A significant application of this compound is its use as a fluorescent probe for monitoring UGT1A1 activity. This utility stems from its intrinsic fluorescent properties, which are altered upon glucuronidation by UGT1A1. This change in fluorescence provides a direct and sensitive measure of enzyme activity, making it suitable for high-throughput screening of potential UGT1A1 modulators.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

UGT1A1 Inhibition Assay in Human Liver Microsomes (HLM)

This protocol describes the procedure for determining the inhibitory potential of a test compound on UGT1A1 activity in HLM using this compound as the fluorescent probe.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

This compound (NHPN)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl2, 5 mM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (2 mM)

-

Test inhibitor compound

-

Brij 58

-

Ice-cold acetonitrile

-

96-well plates

-

Incubator

-

Centrifuge

-

Liquid chromatography with fluorescence detection (LC-FD) system

Procedure:

-

Microsome Activation: Pre-incubate HLM (final concentration 10 µg/ml) with Brij 58 (0.1 mg/mg microsomal protein) for 20 minutes at 4°C to disrupt the endoplasmic reticulum membrane and reduce latency.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a total reaction volume of 200 µl consisting of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, the activated HLM, and the test inhibitor at various concentrations. The final DMSO concentration should be less than 1%.

-

Pre-incubation: Pre-incubate the reaction mixture for 3 minutes at 37°C.

-

Initiation of Reaction: Add this compound (final concentration 5 µM) and UDPGA (final concentration 2 mM) to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Termination of Reaction: Stop the reaction by adding 200 µl of ice-cold acetonitrile.

-

Centrifugation: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C.

-

Analysis: Analyze a 5 µl aliquot of the supernatant by LC-FD to quantify the formation of the glucuronidated product of this compound. The fluorescence of this compound and its glucuronide can be monitored at an excitation wavelength of 370 nm and an emission wavelength of 520 nm.[3]

UGT1A1 Inhibition Assay in Live Cells (HeLa-UGT1A1)

This protocol outlines the screening of UGT1A1 inhibitors in a cellular context using HeLa cells overexpressing UGT1A1.

Materials:

-

HeLa-UGT1A1 cells (HeLa cells stably transfected with UGT1A1)

-

Modified Eagle's Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 0.1% antibiotic-antimycotic mix

-

This compound (NHPN)

-

Test inhibitor compounds

-

96-well cell culture plates

-

CO2 incubator

-

Ice-cold acetonitrile

-

Centrifuge

Procedure:

-

Cell Seeding: Seed HeLa-UGT1A1 cells in 96-well plates and culture for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Inhibitor Treatment: Incubate the cells with the test inhibitor compounds at various concentrations for 60 minutes at 37°C in 5% CO2.

-

Probe Addition: Co-incubate the cells with this compound (final concentration 50 µM) for another 60 minutes.

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to each well.

-

Centrifugation: Centrifuge the plate at 20,000 x g for 20 minutes at 4°C.

-

Analysis: Analyze the supernatant to determine the level of this compound glucuronidation, which reflects the inhibitory effect of the test compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to the function of this compound.

Caption: UGT1A1 glucuronidation pathway and inhibition by this compound.

Caption: Experimental workflow for a UGT1A1 inhibition assay.

References

The Modulation of UGT1A1 and its Critical Role in Bilirubin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a pivotal enzyme in human physiology, solely responsible for the glucuronidation of bilirubin, the neurotoxic breakdown product of heme. Impaired UGT1A1 function, whether due to genetic polymorphisms, disease states, or drug-induced inhibition, can lead to hyperbilirubinemia, a condition with potentially severe neurological consequences. Conversely, the induction of UGT1A1 presents a therapeutic avenue for managing hyperbilirubinemia. This technical guide provides an in-depth overview of UGT1A1's role in bilirubin metabolism, a survey of its known inhibitors and inducers, detailed experimental protocols for assessing its activity, and visual representations of the key molecular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in fields related to drug metabolism, toxicology, and gastroenterology.

Introduction: UGT1A1 and Bilirubin Metabolism

The UGT1A1 enzyme is a member of the UDP-glucuronosyltransferase superfamily, primarily expressed in the liver and gastrointestinal tract[1]. Its most critical function is the conjugation of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to the lipophilic unconjugated bilirubin (UCB). This process, known as glucuronidation, transforms UCB into more water-soluble conjugated bilirubin (mono- and di-glucuronides), which can then be readily excreted into bile and eliminated from the body[2].

Genetic variations in the UGT1A1 gene can significantly impact enzyme activity. The most well-known polymorphism, UGT1A1*28, is associated with reduced gene expression and is a primary cause of Gilbert's syndrome, a condition characterized by mild, fluctuating hyperbilirubinemia. More severe mutations can lead to Crigler-Najjar syndrome, a rare and life-threatening disorder marked by a near-complete absence of UGT1A1 activity[2].

The modulation of UGT1A1 activity by xenobiotics is a key consideration in drug development. Inhibition of UGT1A1 can lead to drug-induced hyperbilirubinemia, a significant safety concern. Conversely, the targeted induction of UGT1A1 holds therapeutic promise for the treatment of genetic and acquired forms of hyperbilirubinemia.

Quantitative Data on UGT1A1 Modulators

The following tables summarize the in vitro data for known inhibitors and inducers of UGT1A1. This information is crucial for predicting potential drug-drug interactions and for identifying compounds with therapeutic potential.

Table 1: In Vitro Inhibition of UGT1A1

| Inhibitor | System | Substrate | IC50 / Ki (µM) | Inhibition Type |

| Atazanavir | Human Liver Microsomes (HLM) | Estradiol | IC50: 1.9 | Mixed |

| Indinavir | HLM | Estradiol | IC50: 47.9 | Mixed |

| Nilotinib | HLM | Estradiol | Ki: 0.945 | Competitive |

| Gallotannin | HLM | β-estradiol | Ki: 1.68 | Competitive |

| Glycyrrhetinic acid | HLM | Estradiol-3-O-glucuronidation | Ki: 28.8 | - |

| Glycyrrhetinic acid | HLM | SN-38 glucuronidation | Ki: 25.4 | - |

| Quercetin-3-O-β-D-glucoside | Recombinant UGT1A1 | - | IC50: 45.21 | - |

| Andrographolide | HLM | Zidovudine | IC50: 6.18 | - |

| Kaempferol-3-rutinoside | HLM | Zidovudine | IC50: 18.56 | - |

| Mitragynine | HLM | Zidovudine | IC50: 8.11 | - |

| Zerumbone | HLM | Zidovudine | IC50: 4.57 | - |

Table 2: In Vitro Induction of UGT1A1

| Inducer | Cell Line | Fold Induction (mRNA/Activity) | Concentration |

| β-Naphthoflavone | Human Hepatocytes | > 2-fold (mRNA) | - |

| Omeprazole | Human Hepatocytes | > 2-fold (mRNA) | 100 µM |

| Phenobarbital | Human Hepatocytes | > 2-fold (mRNA) | 250 µM |

| Rifampin | Human Hepatocytes | > 2-fold (mRNA) | 20 µM |

| Isoniazid | Human Hepatocytes | > 2-fold (mRNA) | 100 µM |

| Chrysin | HepG2 | 3-5-fold (activity) | 25 µM |

| Acacetin | HepG2 | 3-5-fold (activity) | 25 µM |

| Apigenin | HepG2 | 3-5-fold (activity) | 25 µM |

| Luteolin | HepG2 | 3-5-fold (activity) | 25 µM |

| Diosmetin | HepG2 | 3-5-fold (activity) | 25 µM |

| Neobavaisoflavone | HepG2 | > Chrysin (mRNA) | 25 µM |

| Oleanolic Acid | HepG2 | Significant (mRNA & protein) | 10-40 µM |

| Ursolic Acid | HepG2 | Significant (mRNA & protein) | 10-40 µM |

Experimental Protocols

In Vitro UGT1A1 Inhibition Assay using Human Liver Microsomes

This protocol outlines a standard procedure for determining the inhibitory potential of a test compound on UGT1A1 activity.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

UGT1A1 probe substrate (e.g., Estradiol, Bilirubin)

-

Test compound

-

UDPGA (cofactor)

-

Alamethicin (pore-forming agent)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

Positive control inhibitor (e.g., Atazanavir)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of UDPGA in buffer.

-

-

Incubation:

-

Pre-incubate HLM (e.g., 0.1 mg/mL final concentration) with alamethicin (e.g., 50 µg/mg protein) in phosphate buffer on ice for 15 minutes.

-

In a 96-well plate, add the HLM/alamethicin mixture, phosphate buffer, and various concentrations of the test compound or positive control.

-

Pre-warm the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the probe substrate.

-

Start the glucuronidation reaction by adding UDPGA.

-

-

Reaction Termination:

-

After a specified incubation time (e.g., 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the formation of the glucuronidated metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of UGT1A1 activity at each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vitro UGT1A1 Induction Assay in HepG2 Cells

This protocol describes a method for evaluating the potential of a test compound to induce UGT1A1 expression in a human hepatoma cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

Test compound

-

Positive control inducer (e.g., Rifampin)

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for cDNA synthesis

-

Primers and probes for UGT1A1 and a housekeeping gene (e.g., GAPDH) for qPCR

-

Reagents for Western blotting (optional, for protein level analysis)

-

Luciferase reporter assay system (for reporter gene assays)

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in multi-well plates and allow them to attach and grow to a suitable confluency.

-

Treat the cells with various concentrations of the test compound or positive control for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

-

RNA Extraction and qPCR:

-

Harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the relative mRNA expression of UGT1A1 and the housekeeping gene.

-

-

Data Analysis (mRNA):

-

Calculate the fold change in UGT1A1 mRNA expression in treated cells relative to vehicle-treated cells, after normalization to the housekeeping gene.

-

-

Protein Analysis (Optional):

-

Lyse the cells and perform Western blotting using an antibody specific for UGT1A1 to assess changes in protein levels.

-

-

Reporter Gene Assay (Alternative Method):

Visualizing the Pathways

Bilirubin Metabolism and the Role of UGT1A1

Caption: The metabolic pathway of bilirubin from heme degradation to excretion.

Experimental Workflow for In Vitro UGT1A1 Inhibition Assay

Caption: A generalized workflow for determining UGT1A1 inhibition in vitro.

Signaling Pathways for UGT1A1 Induction

Caption: Simplified signaling pathways for PXR- and AhR-mediated induction of UGT1A1.

In Vivo Models: The Humanized UGT1 Mouse

A significant advancement in the study of UGT1A1 and bilirubin metabolism has been the development of the humanized UGT1 (hUGT1) mouse model. These mice have the murine Ugt1 locus knocked out and replaced with the human UGT1 locus. This model recapitulates key aspects of human bilirubin metabolism, including neonatal hyperbilirubinemia, making it an invaluable tool for preclinical studies.

Experimental Protocol Outline: Induction of Hyperbilirubinemia in hUGT1 Mice

-

Animal Model: Utilize neonatal hUGT1 mice, which naturally exhibit a transient hyperbilirubinemia that peaks in the second week of life.

-

Induction of Severe Hyperbilirubinemia (Optional): To model more severe conditions, hemolysis can be induced by administering phenylhydrazine (10-20 mg/kg, i.p.) for two consecutive days.

-

Treatment: Administer the test compound (potential UGT1A1 inducer) or vehicle control via an appropriate route (e.g., oral gavage).

-

Monitoring:

-

Collect blood samples at regular intervals via submandibular or retro-orbital bleeding.

-

Measure total serum bilirubin levels using a bilirubinometer or a colorimetric assay.

-

-

Tissue Analysis (at study termination):

-

Harvest liver and intestinal tissues.

-

Analyze UGT1A1 mRNA and protein expression using qPCR and Western blotting, respectively, to confirm target engagement.

-

Measure UGT1A1 enzyme activity in liver microsomes.

-

Conclusion

UGT1A1 is a critical enzyme in bilirubin homeostasis, and its modulation has significant implications for human health and drug development. This technical guide provides a foundational understanding of UGT1A1's role in bilirubin metabolism, quantitative data on its modulators, and detailed protocols for its study. The continued investigation of UGT1A1 inhibitors and inducers is essential for the development of safer drugs and novel therapeutic strategies for managing hyperbilirubinemia.

References

- 1. Frontiers | Oleanolic Acid and Ursolic Acid Induce UGT1A1 Expression in HepG2 Cells by Activating PXR Rather Than CAR [frontiersin.org]

- 2. fda.gov [fda.gov]

- 3. Development of a UGT1A1 reporter gene assay for induction studies: correlation between reporter gene data and regulation of UGT1A1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Studies on the Effects of UGT1A1 Inhibition: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "Ugt1A1-IN-1" did not yield any publicly available information. It is possible that this is a novel, unpublished compound or an internal designation. This guide, therefore, focuses on the preliminary study of a well-characterized UGT1A1 inhibitor, Nilotinib , to illustrate the core principles and methodologies requested. This information is intended for researchers, scientists, and drug development professionals.

Introduction to UGT1A1 and its Inhibition

Uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human phase II metabolism.[1][2][3] Primarily located in the liver, its main function is to catalyze the conjugation of glucuronic acid to various small lipophilic molecules, thereby increasing their water solubility and facilitating their excretion from the body.[4] One of the most important endogenous substrates for UGT1A1 is bilirubin, a toxic breakdown product of heme.[1] Impaired UGT1A1 function can lead to hyperbilirubinemia, as seen in Gilbert's syndrome and the more severe Crigler-Najjar syndrome.

From a pharmacological perspective, UGT1A1 is responsible for the metabolism of numerous drugs, including the active metabolite of the chemotherapy agent irinotecan, SN-38. Inhibition of UGT1A1 can lead to altered drug pharmacokinetics, potentially causing adverse drug reactions and drug-drug interactions (DDIs). Therefore, evaluating the inhibitory potential of new chemical entities on UGT1A1 is a crucial step in drug development, as recommended by regulatory agencies like the US Food and Drug Administration (FDA).

Nilotinib: A Case Study of a UGT1A1 Inhibitor

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. It has been identified as a potent inhibitor of UGT1A1. Understanding the inhibitory effects of drugs like nilotinib on UGT1A1 is essential for predicting and managing potential DDIs and drug-induced toxicities, such as hyperbilirubinemia.

Data Presentation: In Vitro Inhibition of UGT1A1 by Nilotinib

The following table summarizes the quantitative data on the in vitro inhibition of UGT1A1 by nilotinib, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Enzyme Source | Probe Substrate | IC50 (nM) | Reference |

| Recombinant UGT1A1 | NHPN | 29.2 | |

| Human Liver Microsomes (HLM) | NHPN | 53.1 | |

| HeLa-UGT1A1 cells | NHPN | 1494.0 |

Note: NHPN (N-butyl-4-(4-hydroxyphenyl)-1,8-naphthalimide) is a fluorescent probe substrate used to measure UGT1A1 activity.

Experimental Protocols

In Vitro UGT1A1 Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory potential of a test compound on UGT1A1 activity using human liver microsomes (HLM) or recombinant human UGT1A1.

4.1.1. Materials and Reagents

-

Test compound (e.g., Nilotinib)

-

Human Liver Microsomes (HLM) or recombinant human UGT1A1

-

UGT1A1 probe substrate (e.g., Estradiol, NHPN)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt (cofactor)

-

Alamethicin or Brij 58 (pore-forming agent)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

4.1.2. Assay Procedure

-

Preparation of Reagents: Prepare stock solutions of the test compound, probe substrate, and UDPGA in an appropriate solvent (e.g., DMSO, methanol). Prepare the incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂).

-

Microsome/Enzyme Activation: Pre-incubate the HLM or recombinant UGT1A1 with a pore-forming agent like alamethicin or Brij 58 on ice to disrupt the membrane and expose the enzyme's active site.

-

Incubation:

-

In a microcentrifuge tube or a 96-well plate, combine the activated enzyme source, incubation buffer, and varying concentrations of the test compound.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the glucuronidation reaction by adding the probe substrate and UDPGA.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which may also contain an internal standard for analytical purposes.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Analyze the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.

-

Data Analysis:

-

Determine the rate of metabolite formation at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Mandatory Visualizations

UGT1A1 Metabolic Pathway

Caption: Glucuronidation of Bilirubin and SN-38 by the UGT1A1 Enzyme.

Experimental Workflow for UGT1A1 Inhibition Assay

References

The Use of UGT1A1 Inhibitors in the Investigation of Drug-Drug Interactions: A Technical Guide Featuring Nilotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human drug metabolism, responsible for the glucuronidation of a wide array of xenobiotics and endogenous compounds. Inhibition of UGT1A1 can lead to significant drug-drug interactions (DDIs), potentially causing adverse effects due to reduced clearance and increased exposure to co-administered drugs. This technical guide provides an in-depth overview of the use of UGT1A1 inhibitors for studying such interactions, with a specific focus on the well-characterized inhibitor, Nilotinib, as a representative compound. This document outlines its mechanism of action, provides detailed experimental protocols for its use in in vitro inhibition studies, and presents its inhibitory potency across various experimental systems.

Quantitative Data: Inhibitory Potency of Nilotinib against UGT1A1

The inhibitory potential of Nilotinib against UGT1A1 has been quantified in numerous studies, yielding IC50 and Ki values that vary depending on the experimental system and probe substrate utilized. The following tables summarize these key quantitative data points.

| Enzyme Source | Probe Substrate | Inhibition Parameter | Value | Reference |

| Recombinant UGT1A1 | SN-38 | Ki | 0.079 ± 0.0029 µM | [1] |

| Human Liver Microsomes (HLM) | SN-38 | Ki | 0.286 ± 0.0094 µM | [1][2] |

| Recombinant UGT1A1 | 4-methylumbelliferone (4Mu) | Ki | 0.17 µM | [3][4] |

| Recombinant UGT1A1 | Estradiol-3-O-glucuronidation | Ki | 0.14 µM | |

| Human Liver Microsomes (HLM) | Estradiol-3-O-glucuronidation | Ki | 0.53 µM |

Table 1: Summary of Ki Values for Nilotinib Inhibition of UGT1A1.

| Enzyme Source | Probe Substrate | IC50 Value | Reference |

| Recombinant UGT1A1 | NHPN-O-glucuronidation | 29.2 nM | |

| Human Liver Microsomes (HLM) | NHPN-O-glucuronidation | 53.1 nM | |

| HeLa-UGT1A1 cells | NHPN-O-glucuronidation | 1494.0 nM |

Table 2: Summary of IC50 Values for Nilotinib Inhibition of UGT1A1.

Mechanism of UGT1A1 Inhibition by Nilotinib

Nilotinib has been demonstrated to be a potent inhibitor of UGT1A1. The mode of inhibition can depend on the substrate being investigated. For the UGT1A1-mediated glucuronidation of SN-38, Nilotinib acts as a noncompetitive inhibitor. However, when 4-methylumbelliferone is used as the substrate with recombinant UGT1A1, the inhibition mechanism is competitive. This suggests that Nilotinib may have multiple binding sites on the UGT1A1 enzyme or that its interaction is influenced by the substrate's binding. The potent inhibition of UGT1A1 by Nilotinib is considered a likely cause for the hyperbilirubinemia observed in some patients treated with this drug.

References

- 1. The small-molecule tyrosine kinase inhibitor nilotinib is a potent noncompetitive inhibitor of the SN-38 glucuronidation by human UGT1A1 | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Selectivity for inhibition of nilotinib on the catalytic activity of human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to Ugt1A1-IN-1: A Potent and Selective Fluorescent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ugt1A1-IN-1 is a potent, non-competitive inhibitor of the human UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. With a distinct fluorescent profile that changes upon metabolic transformation, it serves as a valuable tool for in vitro research into UGT1A1 activity and inhibition. This document provides a comprehensive overview of the core characteristics of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application as both an inhibitor and a fluorescent probe.

Core Compound Characteristics

This compound, also referred to as compound 2 in initial characterization studies, is a selective inhibitor of UGT1A1, a critical enzyme in the metabolism of bilirubin and various xenobiotics.[1][2][3] Its inhibitory action and fluorescent properties make it a significant asset for drug metabolism and interaction studies.

Physicochemical and Inhibitory Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and interpreting in vitro experiments.

| Parameter | Value | Source |

| IC50 | 1.33 µM | [1][3] |

| Ki | 5.02 µM | |

| Inhibition Type | Non-competitive | |

| Binding Site | Same as Bilirubin | |

| Reactivity | Good in Human Liver Microsomes (HLM) | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |

Mechanism of Action

This compound exerts its inhibitory effect on UGT1A1 through a non-competitive mechanism. This indicates that the inhibitor does not compete with the substrate for the active site. Instead, it binds to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. Notably, this compound binds to the same ligand-binding site as the endogenous substrate, bilirubin.

Caption: Mechanism of non-competitive inhibition of UGT1A1 by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on the foundational research characterizing the compound.

In Vitro UGT1A1 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory potential of a test compound on UGT1A1 activity using this compound as a probe substrate.

Materials:

-

Human liver microsomes (HLM) or recombinant human UGT1A1

-

This compound (as the fluorescent probe substrate)

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl2)

-

Test inhibitor compound

-

Acetonitrile (for reaction termination)

-

96-well microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.

-

Prepare the UDPGA solution in the incubation buffer.

-

-

Incubation Setup:

-

In a 96-well plate, add the following in order:

-

Incubation buffer

-

HLM or recombinant UGT1A1 (pre-warmed to 37°C)

-

A series of concentrations of the test inhibitor.

-

This compound solution.

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add UDPGA to each well to start the glucuronidation reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for the desired time (e.g., 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity.

-

-

Terminate Reaction:

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

-

Detection:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Measure the fluorescence of the formed glucuronide metabolite using a plate reader. The excitation and emission wavelengths should be optimized based on the fluorescent properties of the this compound glucuronide.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Caption: Workflow for the in vitro UGT1A1 inhibition assay.

This compound as a Fluorescent Probe

This compound exhibits changes in its fluorescence emission upon glucuronidation, making it a useful probe for monitoring UGT1A1 activity.

Principle: The parent compound, this compound, has a specific fluorescence profile. Upon enzymatic conversion to its glucuronide metabolite by UGT1A1, there is a remarkable change in the fluorescence emission spectrum. This shift allows for the quantification of enzyme activity by measuring the fluorescence of the product.

Instrumentation:

-

A fluorometer or fluorescence plate reader is required.

General Protocol:

-

Determine the optimal excitation and emission wavelengths for both this compound and its glucuronide metabolite.

-

In an appropriate buffer system (as described in the inhibition assay), incubate this compound with the UGT1A1 enzyme source (e.g., HLM) and UDPGA.

-

Monitor the increase in fluorescence at the emission maximum of the glucuronide product over time.

-

The rate of the fluorescence increase is proportional to the UGT1A1 activity.

References

Core Concepts of UGT1A1 Function and Inhibition

An In-depth Technical Guide to the Inhibitory Pathways of UGT1A1

For Researchers, Scientists, and Drug Development Professionals

UGT1A1: A Key Enzyme in Biotransformation

Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a pivotal enzyme in the phase II metabolism pathway, responsible for the detoxification and elimination of a wide array of substances.[1] Its primary role is to catalyze the covalent attachment of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to various lipophilic molecules.[2] This process, known as glucuronidation, significantly increases the water solubility of the target compounds, thereby facilitating their excretion from the body via bile or urine.[2]

Encoded by the UGT1A1 gene, this enzyme is most abundantly expressed in the liver.[3] It is indispensable for the metabolism of endogenous compounds, most notably bilirubin, as well as a multitude of xenobiotics, including many therapeutic drugs.[4] UGT1A1 is the sole enzyme responsible for bilirubin glucuronidation; genetic deficiencies in UGT1A1 can lead to inherited conditions of unconjugated hyperbilirubinemia, such as Crigler-Najjar and Gilbert syndromes.

Mechanisms of UGT1A1 Inhibition

The inhibition of UGT1A1 activity is a critical consideration in drug development due to the potential for drug-drug interactions. Inhibition can occur through several distinct biochemical mechanisms:

-

Competitive Inhibition: An inhibitor molecule structurally similar to the substrate competes for binding at the active site of the UGT1A1 enzyme. This mode of inhibition can be overcome by increasing the substrate concentration.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, which is a location distinct from the substrate-binding site. This interaction induces a conformational change in the enzyme, reducing its catalytic efficiency irrespective of the substrate's presence.

-

Mixed-type Inhibition: In this complex scenario, the inhibitor has the ability to bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site.

The specific mechanism of inhibition can be elucidated through detailed enzyme kinetic studies.

Quantitative Data on UGT1A1 Inhibitors

The following table provides a summary of the inhibitory potency, expressed as IC₅₀ (half-maximal inhibitory concentration) and/or Kᵢ (inhibition constant) values, for several well-characterized UGT1A1 inhibitors.

| Inhibitor | Substrate Used in Assay | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Atazanavir | β-estradiol | 0.54 (in HLM) | 1.9 | Mixed-type |

| Indinavir | Not Specified | 47.9 | Mixed-type | |

| Efavirenz | Estradiol-3-O-glucuronidation | 40.3 | Non-competitive | |

| Nilotinib | NHPN-O-glucuronidation | Dose-dependent inhibition | Not determined | Not specified |

| Tucatinib | Various | 0.53 - 15.50 | Not determined | Strong inhibition |

| 1,2,3,6-Tetragalloylglucose | β-estradiol 3-glucuronidation | 6.01 | 3.55 | Competitive |

| 1,2,3,6-Tetragalloylglucose | SN-38 glucuronidation | 4.31 | Not determined | Competitive |

| HLM: Human Liver Microsomes |

Experimental Protocols

Precise and reproducible experimental methodologies are fundamental for the evaluation of UGT1A1 inhibition.

Protocol: UGT1A1 Inhibition Assay using Human Liver Microsomes (HLM)

Objective: To determine the IC₅₀ value of a test compound against UGT1A1-mediated glucuronidation in a physiologically relevant in vitro system.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

UGT1A1-specific probe substrate (e.g., β-estradiol, SN-38)

-

Uridine diphosphate glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound and a known positive control inhibitor (e.g., atazanavir)

-

Acetonitrile (ACN) containing an appropriate internal standard

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compound, positive control, and probe substrate in a suitable organic solvent such as DMSO. Prepare the required buffers.

-

Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer containing MgCl₂, and a range of concentrations of the test compound or positive control.

-

Pre-incubation: Equilibrate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

-

Reaction Initiation: Initiate the enzymatic reaction by the simultaneous addition of the probe substrate and UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time that falls within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard to precipitate the proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the glucuronidated metabolite using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation for each inhibitor concentration. The IC₅₀ value is calculated by fitting the percent inhibition versus inhibitor concentration data to a suitable nonlinear regression model.

Protocol: Recombinant Human UGT1A1 Inhibition Assay

Objective: To assess the direct inhibitory effect of a compound on the UGT1A1 isoform in isolation, eliminating confounding metabolic activities from other enzymes present in HLM.

Materials:

-

Recombinant human UGT1A1 enzyme (e.g., expressed in baculovirus-infected insect cells, commercially available as Supersomes™)

-

UGT1A1 probe substrate (can be a fluorescent probe for high-throughput screening)

-

UDPGA

-

Assay buffer optimized for the recombinant enzyme

-

Test compound and positive control

-

Termination solution

-

Analytical instrument (LC-MS/MS or a fluorescence plate reader)

Procedure:

-

Assay Configuration: The protocol is analogous to the HLM assay, with the substitution of recombinant UGT1A1 for HLM.

-

Optimization: Incubation conditions such as protein concentration, substrate concentration, and incubation time should be optimized for the specific recombinant system.

-

Detection: For high-throughput applications, fluorescent probe substrates coupled with a fluorescence plate reader can be utilized. Luminescent assays, such as the UGT-Glo™ Assay, also provide a sensitive detection method.

-

Kinetic Analysis: To determine the mechanism of inhibition (Kᵢ), the assay is performed with a matrix of varying substrate and inhibitor concentrations. The resulting data are analyzed using enzyme kinetic models, often visualized with a Lineweaver-Burk plot.

Visualizations of Pathways and Workflows

Signaling and Metabolic Pathways

Caption: UGT1A1-mediated glucuronidation pathway for xenobiotic metabolism.

Caption: Mechanisms of competitive and non-competitive inhibition of UGT1A1.

Experimental Workflow

Caption: General workflow for an in vitro UGT1A1 inhibition assay.

References

Methodological & Application

Application Notes and Protocols for Ugt1A1-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-glucuronosyltransferase 1A1 (UGT1A1) is a critical enzyme in human phase II drug metabolism, primarily expressed in the liver. It plays a central role in the detoxification and elimination of a wide variety of compounds, including endogenous substances like bilirubin and xenobiotics such as the active metabolite of the chemotherapy drug irinotecan, SN-38. Inhibition of UGT1A1 can lead to altered drug clearance, potentially causing adverse drug reactions and toxicity. Therefore, evaluating the inhibitory potential of new chemical entities on UGT1A1 is a crucial step in drug development.

Ugt1A1-IN-1 is a known non-competitive inhibitor of UGT1A1. This document provides detailed application notes and a comprehensive protocol for conducting an in vitro assay to determine the inhibitory activity of this compound on the UGT1A1 enzyme.

UGT1A1 Metabolic Pathway and Inhibition

UGT1A1 catalyzes the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, rendering it more water-soluble and facilitating its excretion from the body. This process is essential for the clearance of various drugs and the detoxification of bilirubin.[1][2] Inhibition of this pathway by a compound like this compound can lead to an accumulation of UGT1A1 substrates, which may result in toxicity.

Figure 1. UGT1A1 metabolic pathway and the point of inhibition by this compound.

Quantitative Data for this compound

The following table summarizes the known inhibitory constants for this compound against the human UGT1A1 enzyme.

| Compound | Target | Inhibition Type | IC50 (µM) | Ki (µM) |

| This compound | UGT1A1 | Non-competitive | 1.33 | 5.02 |

Data sourced from publicly available information.

Experimental Protocol: In Vitro UGT1A1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using human liver microsomes (HLMs) as the enzyme source and SN-38 as the substrate. The formation of the glucuronidated product, SN-38G, is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Substrate: SN-38 (7-ethyl-10-hydroxycamptothecin)

-

Inhibitor: this compound

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Buffer: 0.1 M Potassium phosphate buffer, pH 7.4

-

Activating Agent: Alamethicin

-

Stopping Solution: Acetonitrile, ice-cold

-

Positive Control: Nilotinib (a known UGT1A1 inhibitor)

-

Other Reagents: Magnesium chloride (MgCl₂), Dimethyl sulfoxide (DMSO)

-

Equipment: 96-well microplate, incubator, liquid handler (optional), LC-MS/MS system

Experimental Workflow

The overall workflow for the UGT1A1 inhibition assay is depicted in the following diagram.

Figure 2. Experimental workflow for the UGT1A1 inhibition assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations. The final DMSO concentration in the incubation mixture should be ≤ 1%.

-

Prepare stock solutions of SN-38 and the positive control (Nilotinib) in DMSO.

-

Prepare the incubation buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

-

Prepare a stock solution of UDPGA in water.

-

-

Enzyme Activation:

-

On ice, dilute the HLM suspension with the incubation buffer.

-

Add alamethicin to the diluted HLM suspension to a final concentration of 25 µg/mg of microsomal protein.

-

Incubate on ice for 15 minutes to allow for membrane permeabilization.

-

-

Incubation:

-

In a 96-well plate, add the activated HLM suspension.

-

Add the various concentrations of this compound, the positive control, or vehicle (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a mixture of SN-38 and UDPGA to each well. The final concentration of SN-38 should be close to its Km value for UGT1A1.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the plate at 4°C to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of SN-38 glucuronide (SN-38G).

-

Develop an appropriate LC-MS/MS method for the separation and quantification of SN-38 and SN-38G.

-

Data Analysis

-

Calculate the rate of SN-38G formation in the presence and absence of the inhibitor.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory effect on UGT1A1. Adherence to this protocol will enable researchers to generate robust and reproducible data on the inhibitory potential of test compounds, which is essential for understanding their drug-drug interaction liability and overall safety profile. The provided diagrams and data tables offer a comprehensive overview for professionals in the field of drug development.

References

Application Notes and Protocols for Ugt1A1-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Ugt1A1-IN-1, a non-competitive inhibitor of UDP-glucuronosyltransferase 1A1 (UGT1A1), in cell culture experiments. UGT1A1 is a critical enzyme in the metabolism of endogenous compounds like bilirubin and numerous drugs.[1][2] Understanding the impact of UGT1A1 inhibition is vital for drug development and studying metabolic disorders.

Introduction to this compound

This compound is a potent and specific non-competitive inhibitor of UGT1A1. It is a valuable tool for in vitro studies investigating the role of UGT1A1 in cellular processes, drug metabolism, and toxicity. Its inhibitory activity allows for the examination of the consequences of reduced UGT1A1 function in a controlled cellular environment.

Key Characteristics of this compound:

| Parameter | Value | Reference |

| Mechanism of Action | Non-competitive inhibitor of UGT1A1 | [MedChemExpress Data Sheet] |

| IC50 | 1.33 µM | [MedChemExpress Data Sheet] |

| Ki | 5.02 µM | [MedChemExpress Data Sheet] |

Experimental Applications

This compound can be employed in a variety of cell culture experiments to:

-

Investigate the role of UGT1A1 in the metabolism and clearance of specific drugs.

-

Assess the potential for drug-drug interactions involving UGT1A1.

-

Study the cellular mechanisms of toxicity associated with the accumulation of UGT1A1 substrates (e.g., bilirubin, SN-38).

-

Elucidate the physiological functions of UGT1A1 beyond drug metabolism.

Recommended Cell Lines

The choice of cell line is critical for studying UGT1A1 activity. It is essential to use cell lines that express functional UGT1A1. The following human cell lines have been reported to express UGT1A1 and are suitable for use with this compound:

-

HepG2 (Human Hepatocellular Carcinoma): A commonly used liver-derived cell line that expresses a range of drug-metabolizing enzymes, including UGT1A1.[3][4]

-

Caco-2 (Human Colorectal Adenocarcinoma): An intestinal cell line that expresses UGT1A1 and is often used as a model for intestinal drug metabolism and transport.[3]

-

MCF-7 (Human Breast Adenocarcinoma): This cell line has also been shown to express UGT1A1.

-

HeLa (Human Cervical Adenocarcinoma): While its UGT1A1 expression might be lower than in liver or intestinal cells, it has been used in UGT1A1-related studies. Commercially available UGT1A1-modified HeLa cells can be a practical tool.

It is always recommended to verify UGT1A1 expression and activity in the chosen cell line under your specific culture conditions.

Experimental Protocols

Preparation of this compound Stock Solution

For accurate and reproducible results, it is crucial to properly prepare and store the this compound stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Refer to the manufacturer's datasheet for the molecular weight of this compound.

-

Calculate the amount of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Dissolve the weighed this compound powder in the appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C as recommended by the supplier.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Selected cell line expressing UGT1A1

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to start with a concentration range that brackets the IC50 value (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

UGT1A1 Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of UGT1A1 in cell lysates using a fluorogenic probe substrate.

Materials:

-

Cultured cells expressing UGT1A1

-

UGT Assay Buffer

-

UGT1A1 fluorogenic substrate (e.g., a specific coumarin derivative)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Alamethicin

-

This compound

-

96-well black, clear-bottom plate

-

Fluorometric plate reader

Protocol:

-

Prepare cell lysates or microsomes from the cultured cells.

-

Prepare a reaction mixture containing UGT Assay Buffer, the fluorogenic UGT1A1 substrate, UDPGA, and alamethicin.

-

In the wells of a 96-well plate, add the cell lysate/microsomes.

-

Add different concentrations of this compound to the respective wells. Include a no-inhibitor control.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 415/502 nm) for 30-60 minutes at 37°C.

-

The rate of decrease in fluorescence is proportional to the UGT1A1 activity. Calculate the percentage of inhibition for each concentration of this compound.

Assessment of UGT1A1 Substrate Accumulation

This experiment demonstrates the functional consequence of UGT1A1 inhibition by measuring the intracellular accumulation or increased toxicity of a known UGT1A1 substrate. SN-38, the active metabolite of irinotecan, is a well-established UGT1A1 substrate.

4.4.1. SN-38 Cytotoxicity Potentiation Assay

Protocol:

-

Follow the MTT assay protocol (Section 4.2).

-